

CAS 18640-69-2 chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

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An In-Depth Technical Guide to the 2-Butyl-4-chloro-imidazole Scaffold: Synthesis, Characterization, and Therapeutic Potential

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in drug discovery. Within this broad class of heterocycles, the 2-butyl-4-chloro-imidazole moiety has emerged as a particularly significant building block. This is exemplified by its incorporation into the design of antihypertensive agents like losartan and eprosartan, which target the renin-angiotensin system.[1]

While specific data on 2-Butyl-4-chloro-1-methyl-5-nitrosoimidazole (CAS 18640-69-2) is limited in publicly accessible literature, a wealth of research has focused on closely related analogs, particularly 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This aldehyde serves as a crucial intermediate for the synthesis of a diverse library of derivatives with therapeutic potential, most notably as angiotensin-converting enzyme (ACE) inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of the 2-butyl-4-chloro-imidazole scaffold, with a focus on its role in the development of novel cardiovascular drugs.

Core Chemical Structure and Properties

The foundational structure is the 2-butyl-4-chloro-1H-imidazole ring. The key substituents that modulate its chemical and biological properties are:

- **2-Butyl Group:** A lipophilic chain that can influence the molecule's interaction with hydrophobic pockets in target proteins.
- **4-Chloro Group:** An electron-withdrawing group that can affect the acidity of the imidazole ring protons and participate in halogen bonding.
- **5-Position:** A versatile site for functionalization, often bearing a formyl (aldehyde) group that serves as a handle for further synthetic transformations.^{[3][4][5]}

The nitroso group (N=O) in a related compound, 2-butyl-4-chloro-1-nitroso-1H-imidazole-5-carbaldehyde, adds another layer of chemical reactivity, though it is less explored in the context of ACE inhibition.^[6] The general class of nitroimidazoles, however, is well-established in medicine, with applications ranging from antibacterial to anticancer therapies, often leveraging the nitro group's ability to be reductively activated under hypoxic conditions.^{[7][8]}

Synthesis of Key Intermediates

A robust and efficient synthesis of 2-butyl-4-chloro-5-formylimidazole is critical for the exploration of this chemical space. Several synthetic routes have been reported, often starting from simpler acyclic precursors.

Protocol 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole

This method involves a multi-step process beginning with the condensation of pentamidine hydrochloride and glyoxal, followed by dehydration and a Vilsmeier-Haack type formylation.^[3]

Step 1: Condensation Reaction

- In a reaction vessel, dissolve pentamidine hydrochloride and glyoxal in an appropriate solvent.
- Maintain the pH of the system between 6.0 and 7.5.

- Allow the reaction to proceed for 3.0 to 6.0 hours at a temperature of 15°C to 30°C.

Step 2: Dehydration

- Following the condensation, subject the resulting intermediate to dehydration under alkaline conditions to yield 2-butyl-1H-imidazol-5(4H)-one. This is typically achieved by heating in an alcohol solvent with an aqueous solution of sodium hydroxide or potassium hydroxide.

Step 3: Chloroformylation

- React the 2-butyl-1H-imidazol-5(4H)-one with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
- This reaction introduces the chloro and formyl groups at the 4 and 5 positions, respectively, to yield the final product, 2-butyl-4-chloro-5-formylimidazole.

This synthetic approach is noted for its simple process, ease of operation, and high product purity and yield.^[3]

Characterization Techniques

The structural elucidation of newly synthesized 2-butyl-4-chloro-imidazole derivatives relies on a suite of standard analytical techniques.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. For example, derivatives often show distinct bands for C-Cl, C=C, C=N, aliphatic C-H, and O-H stretching.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise arrangement of atoms. Typical signals in ¹H NMR for these scaffolds include those for the aliphatic methyl and methylene protons of the butyl group.^[1]
- Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds, confirming their elemental composition.

Technique	Characteristic Signals for N-substituted 2-butyl-4-chloro-1H-imidazole derivatives	Reference
FTIR (cm ⁻¹)	794 (C-Cl), 1597 (C=C), 1675 (C=N), 2833 (aliphatic C-H), 3181 (O-H)	[1]
¹ H NMR (δ ppm)	0.87 (aliphatic CH ₃), 1.2 and 1.5 (aliphatic CH ₂), 5.1 (CH), 5.6 and 5.7 (OH)	[1]

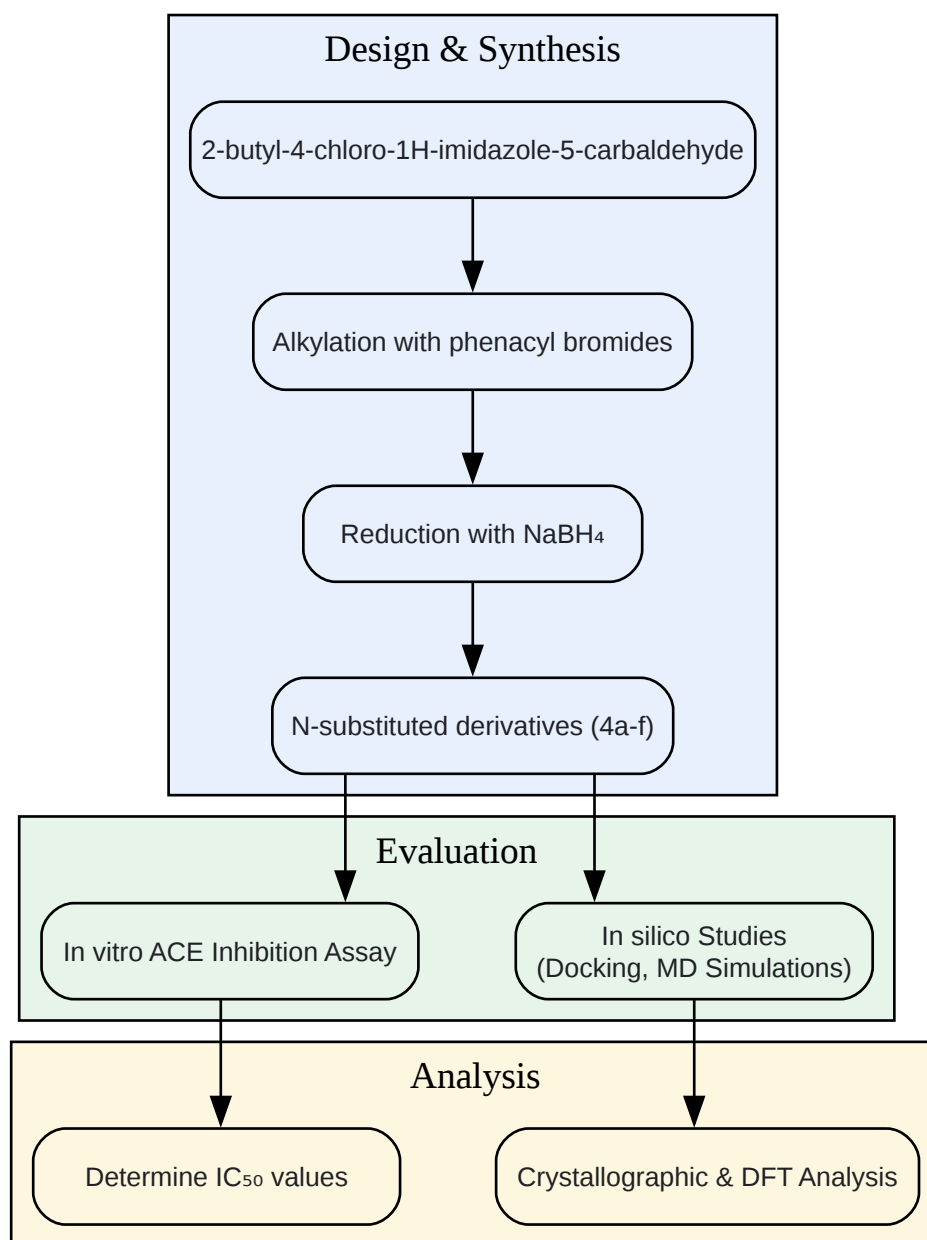
Application in Drug Development: ACE Inhibition

A significant body of research has focused on derivatives of the 2-butyl-4-chloro-imidazole scaffold as potential inhibitors of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Mechanism of Action

ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure. The design of these inhibitors often involves creating molecules that can effectively bind to the active site of the ACE enzyme.

The general workflow for developing these inhibitors is as follows:



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Caption: Workflow for the development of 2-butyl-4-chloro-imidazole based ACE inhibitors.

Protocol 2: In Vitro ACE Inhibition Assay

This protocol outlines the steps to assess the ACE inhibitory activity of synthesized compounds.[1]

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
- Sodium borate buffer (containing 0.3 M NaCl)
- 1 M HCl
- Pyridine
- Benzene sulfonyl chloride
- Synthesized inhibitor compounds

Procedure:

- Prepare solutions of the test compounds at various concentrations.
- In a reaction tube, add the ACE enzyme solution and the test compound solution. Pre-incubate the mixture.
- Initiate the enzymatic reaction by adding the sodium borate buffer containing HHL.
- Incubate the reaction mixture for 30 minutes at 37°C.
- Terminate the reaction by adding 60 μ L of 1 M HCl.
- Add 120 μ L of pyridine followed by 60 μ L of benzene sulfonyl chloride to derivatize the product (hippuric acid).
- Quantify the amount of hippuric acid formed, typically using spectrophotometry or chromatography, to determine the extent of enzyme inhibition.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Studies have shown that certain N-substituted-2-butyl-4-chloro-1H-imidazole derivatives exhibit exceptional ACE inhibitory activity, with IC₅₀ values in the low micromolar range.^{[1][2]}

Conclusion

The 2-butyl-4-chloro-imidazole scaffold is a versatile and valuable platform in medicinal chemistry. While the specific compound 2-Butyl-4-chloro-1-methyl-5-nitrosoimidazole remains underexplored, the extensive research into its structural analogs has demonstrated significant therapeutic potential, particularly in the development of novel ACE inhibitors for the management of hypertension. The synthetic accessibility and the capacity for diverse functionalization make this scaffold a continuing area of interest for researchers and drug development professionals. Further investigation into the structure-activity relationships of this class of compounds could lead to the discovery of new and more potent therapeutic agents.

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- To cite this document: BenchChem. [CAS 18640-69-2 chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15545706#cas-18640-69-2-chemical-structure>]

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